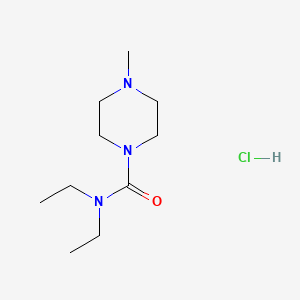
Diethylcarbamazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylcarbamazine hydrochloride is a synthetic organic compound primarily used as an anthelmintic medication. It is highly effective in treating filarial infections such as lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis . This compound was discovered in 1947 by Yellapragada Subbarow and is included in the World Health Organization’s List of Essential Medicines .
準備方法
Synthetic Routes and Reaction Conditions: Diethylcarbamazine hydrochloride is synthesized from 4-methylpiperazine. The synthesis involves the reaction of 4-methylpiperazine with diethylcarbamoyl chloride under controlled conditions to form diethylcarbamazine. This intermediate is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions: Diethylcarbamazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted analogs .
科学的研究の応用
Diethylcarbamazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on parasitic organisms and its potential use in controlling parasitic infections.
Medicine: this compound is extensively researched for its therapeutic applications in treating filarial diseases.
作用機序
The mechanism of action of diethylcarbamazine hydrochloride involves sensitizing microfilariae to phagocytosis. This is achieved by inhibiting arachidonic acid metabolism in the parasites, making them more susceptible to the host’s immune response. The compound’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .
類似化合物との比較
Ivermectin: Another anthelmintic used to treat onchocerciasis (river blindness) and other parasitic infections.
Albendazole: Used for treating a variety of parasitic worm infestations.
Levamisole: An immunomodulatory and antihelminthic agent.
Comparison: Diethylcarbamazine hydrochloride is unique in its specific action against filarial parasites and its ability to sensitize microfilariae to phagocytosis. Unlike ivermectin, which is preferred for onchocerciasis, this compound is more effective for lymphatic filariasis and loiasis . Additionally, it has a different mechanism of action compared to albendazole and levamisole, making it a valuable alternative in the treatment of specific parasitic infections .
特性
CAS番号 |
5348-97-0 |
|---|---|
分子式 |
C10H22ClN3O |
分子量 |
235.75 g/mol |
IUPAC名 |
N,N-diethyl-4-methylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H21N3O.ClH/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;/h4-9H2,1-3H3;1H |
InChIキー |
WCJHPDVYERQRGZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)N1CCN(CC1)C.Cl |
関連するCAS |
90-89-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




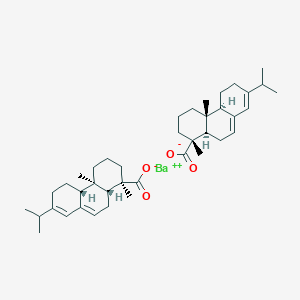
![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)


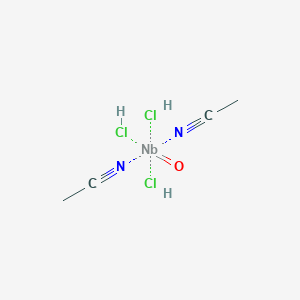
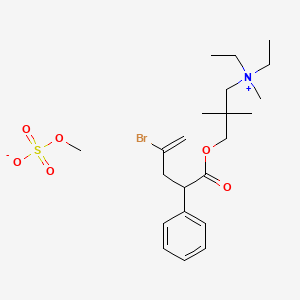
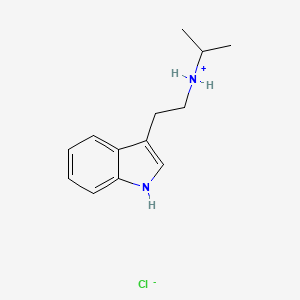
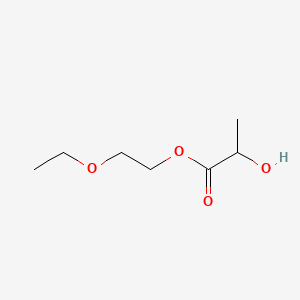
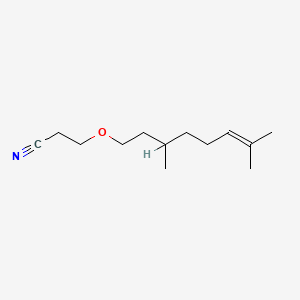
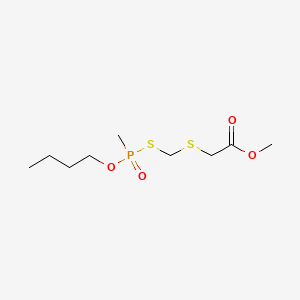

![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)
